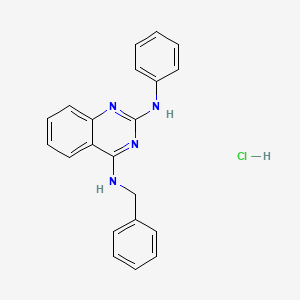

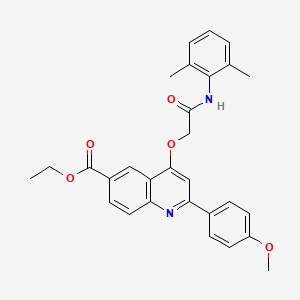

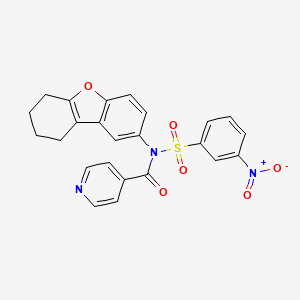

![molecular formula C18H14N2O3 B2747066 2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902855-58-7](/img/structure/B2747066.png)

2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one” is a novel compound that has been synthesized as part of research into chromone-pyrimidine hybrids . These compounds are of interest due to their potential for various biological activities.

Synthesis Analysis

The synthesis of this compound involves a key step known as the ANRORC (Addition of Nucleophiles and Ring Opening of Ring Closure) reaction . This reaction involves 3-benzoyl chromones and benzamidines . The synthesis process is described as facile and versatile, indicating that it is relatively straightforward and adaptable .Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a chromeno[2,3-d]pyrimidin-4(5H)-one core structure, which is a fused ring system incorporating elements of both chromone and pyrimidine structures . The “2-(2-hydroxyphenyl)-9-methyl” part of the name indicates additional functional groups attached to this core structure.Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the ANRORC reaction of 3-benzoyl chromones with benzamidines . This reaction is a crucial step in the formation of the chromeno[2,3-d]pyrimidin-4(5H)-one structure.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed facile and versatile procedures for the synthesis of functionalized novel chromeno[2,3-d]pyrimidin derivatives. These compounds are synthesized through various chemical reactions, including ANRORC rearrangement, which involves the reaction of 3-benzoyl chromones with benzamidines to produce novel fused chromone–pyrimidine hybrids (M. Sambaiah et al., 2017). Another method includes the catalyst-free, one-pot synthesis of diversely substituted derivatives under ambient conditions, highlighting the simplicity and efficiency of these synthetic routes (G. Brahmachari & Nayana Nayek, 2017).

Antimicrobial and Antitubercular Activity

Several studies have focused on evaluating the in vitro antitubercular and antimicrobial activities of chromeno[2,3-d]pyrimidin derivatives. These compounds have shown pronounced antitubercular and antimicrobial activities against various bacterial strains, including Mycobacterium tuberculosis H37Rv and common Gram-positive and Gram-negative bacterial strains (Nimesh R. Kamdar et al., 2011). This highlights their potential as candidates for developing new antimicrobial agents.

Biological Activities

The synthesized chromeno[2,3-d]pyrimidin derivatives exhibit a range of biological activities, including analgesic, anticonvulsant, and anti-inflammatory properties. These findings suggest that the structural modifications of the chromene core can significantly impact the biological activity of these compounds, offering insights into their mechanism of action and potential therapeutic applications (A. Abdelwahab & Salma Ashraf Hassan Fekry, 2022).

Pharmaceutical Applications

The novel chromeno[2,3-d]pyrimidin derivatives have been studied for their potential pharmaceutical applications, including their role as selective aldose reductase inhibitors exhibiting antioxidant activity. These compounds could offer therapeutic benefits in treating conditions associated with oxidative stress and inflammation, demonstrating their versatility and potential in drug development (C. La Motta et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-10-5-4-6-11-9-13-17(22)19-16(20-18(13)23-15(10)11)12-7-2-3-8-14(12)21/h2-8,21H,9H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRGVXXQBVXSHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=C(O2)N=C(NC3=O)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)

![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)

![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)

![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)